molecular formula C25H32ClF3N4O2S B2838271 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]piperazine CAS No. 2097934-92-2

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]piperazine

Cat. No. B2838271
CAS RN: 2097934-92-2
M. Wt: 545.06
InChI Key: FYWLUARGTVXOKT-UHFFFAOYSA-N
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Description

This compound, also known by its IUPAC name 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-methylpiperazine , has a molecular weight of 279.69 . It’s a complex organic molecule that contains several functional groups, including a pyridine ring and a piperazine ring .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a pyridine ring and a piperazine ring as key structural elements . The InChI code for this compound is 1S/C11H13ClF3N3/c1-7-6-18(3-2-16-7)10-9(12)4-8(5-17-10)11(13,14)15/h4-5,7,16H,2-3,6H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 279.69 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Future Directions

While specific future directions for this compound are not mentioned, there is ongoing research into the development of new agrochemicals and pharmaceuticals that involve similar pyrimidinamine derivatives . These compounds are considered promising due to their outstanding activity and unique mode of action .

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32ClF3N4O2S/c1-16-11-17(2)23(18(3)12-16)36(34,35)32-7-5-21(6-8-32)31-9-10-33(19(4)15-31)24-22(26)13-20(14-30-24)25(27,28)29/h11-14,19,21H,5-10,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWLUARGTVXOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]piperazine

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